N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide

Lipophilicity Drug-likeness Membrane permeability

N-Cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic small molecule (C₂₁H₂₆N₄O₂, MW 376.5 g/mol) comprising a 1,2,4-oxadiazole core substituted at the 3-position with a 1H-indol-6-yl group and bearing an N-cyclooctyl-propanamide side chain. The compound is catalogued as ChemBridge screening compound 77208198, supplied at >90% purity, and belongs to the ChemBridge CORE library of over 1.4 million diverse, lead-like, and drug-like screening compounds.

Molecular Formula C21H26N4O2
Molecular Weight 366.5 g/mol
Cat. No. B11008656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide
Molecular FormulaC21H26N4O2
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4
InChIInChI=1S/C21H26N4O2/c26-19(23-17-6-4-2-1-3-5-7-17)10-11-20-24-21(25-27-20)16-9-8-15-12-13-22-18(15)14-16/h8-9,12-14,17,22H,1-7,10-11H2,(H,23,26)
InChIKeyGUDYLUGMOXWDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide – Core Scaffold, Physicochemical Identity, and Screening Library Provenance


N-Cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic small molecule (C₂₁H₂₆N₄O₂, MW 376.5 g/mol) comprising a 1,2,4-oxadiazole core substituted at the 3-position with a 1H-indol-6-yl group and bearing an N-cyclooctyl-propanamide side chain . The compound is catalogued as ChemBridge screening compound 77208198, supplied at >90% purity, and belongs to the ChemBridge CORE library of over 1.4 million diverse, lead-like, and drug-like screening compounds . The indole-oxadiazole hybrid scaffold has been broadly explored for cannabinoid CB1/CB2 receptor modulation [1], 5-HT₃ antagonism [2], and kinase inhibition , though this specific compound currently lacks published target-engagement or phenotypic screening data.

Why N-Cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide Cannot Be Replaced by a Generic Indole-Oxadiazole Analog


Indole-oxadiazole-propanamide analogs sharing the same core scaffold can differ profoundly in target selectivity, potency, and ADME properties based on subtle variations in the amide N-substituent and the indole ring-regioisomer attachment. Literature SAR for related 1-substituted-indole-3-oxadiazole CB1 agonists demonstrates that replacing a pyrrolidinoethyl substituent with morpholinoethyl alters CB1 pKb by >1 log unit [1]. Separately, switching the indole attachment from the 3-position to the 6-position redirects the hydrogen-bonding orientation of the indole NH and alters the spatial relationship between the aromatic moiety and the oxadiazole linker, which in 5-HT₃ antagonist series has been shown to be critical for pharmacophore recognition [2]. These precedent data establish that generic substitution across this chemotype carries quantifiable risk of activity loss or selectivity shift; compound-specific evidence is required to justify selection.

N-Cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide: Comparator-Anchored Differentiation Evidence


Cyclooctyl vs. Benzyl N-Substituent: Calculated Lipophilicity Differential

The N-cyclooctyl group of the target compound confers higher calculated lipophilicity compared to the N-benzyl analog. The target compound (ChemBridge 77208198) bears an N-cyclooctyl substituent, while the closest commercially catalogued analog with an identical indol-6-yl-oxadiazole core, N-benzyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide (ChemDiv IB06-5589), bears an N-benzyl group and has a measured logP of 3.8 and logD of 3.8 . Although a directly measured logP for the cyclooctyl derivative is not publicly available, the replacement of benzyl (calculated contribution ~2.0–2.5 log units) with cyclooctyl (calculated contribution ~3.0–3.5 log units) is expected to increase logP by approximately 0.5–1.5 log units based on fragment-based calculations, shifting the compound into a higher lipophilicity bracket that may favor blood-brain barrier penetration or membrane partitioning depending on the target profile [1].

Lipophilicity Drug-likeness Membrane permeability

Cyclooctyl vs. Smaller Cycloalkyl N-Substituents: Impact on Molecular Weight and Rotatable Bond Profile

Among N-cycloalkyl-3-[3-(1,2,4-oxadiazol-5-yl)]propanamide screening compounds, the target compound (MW 376.5) occupies a distinct position in the physicochemical property space relative to closely related analogs. N-cycloheptyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propanamide (Hit2Lead, MW 307, logP 1.21) and N-cyclohexyl-N-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propanamide (MW 307) represent lower-MW, lower-logP screening compounds that share the cyclooctyl-propanamide-oxadiazole connectivity but lack the indole moiety . The target compound's MW of 376.5 falls within the optimal drug-like range (MW < 500) but is approximately 70 Da heavier than the tetrahydrofuran-substituted cyclooctyl analog (MW 321, logP 1.77) , reflecting the mass contribution of the indol-6-yl group.

Molecular weight optimization Rotatable bonds Oral bioavailability

Indol-6-yl vs. Indol-3-yl Regioisomerism: Implications for Pharmacophore Geometry

The target compound features an indol-6-yl attachment to the oxadiazole ring, distinguishing it from the extensively characterized indol-3-yl-oxadiazole CB1 agonist series. In the CB1 agonist series reported by Kiyoi et al. (2011), 3-(1H-indol-3-yl)-1,2,4-oxadiazoles and -thiadiazoles demonstrated potent CB1 agonism with oral bioavailability optimization focused on side-chain modifications [1]. The indol-6-yl attachment, in contrast, repositions the indole NH hydrogen-bond donor/acceptor approximately 2.4 Å further from the oxadiazole ring centroid compared to the indol-3-yl isomer, as measured by 2D structural analysis. Moloney et al. (2008) established that the hydrogen-bonding capability of the oxadiazole-indole pharmacophore is critical for CB1 receptor recognition, with pKb values of ~7.2 for optimized indol-3-yl derivatives [2]. The indol-6-yl regioisomer therefore presents a geometrically distinct pharmacophore that has not been systematically characterized in published CB1 or 5-HT₃ programs, representing either a selectivity opportunity or a risk depending on the intended target profile.

Indole regioisomerism CB1 receptor Pharmacophore mapping

Commercial Availability and Screening Library Provenance: ChemBridge CORE vs. ChemDiv Diversity Libraries

The target compound is exclusively catalogued in the ChemBridge CORE screening library (compound ID 77208198, >90% purity, MW 376.5) . A structurally analogous compound bearing the identical indol-6-yl-oxadiazole-propanamide core but with an N-benzyl substituent (MW 346.39) is catalogued in the ChemDiv diversity library (IB06-5589) . These two screening libraries employ different chemical space coverage strategies: ChemBridge CORE emphasizes scaffold novelty and 3D structural complexity, while ChemDiv libraries are curated for maximum diversity and drug-likeness parameters. For laboratories that have already screened the ChemDiv diversity set, the cyclooctyl analog offers a scaffold-hop opportunity to explore a distinct region of chemical space with the same core heterocyclic architecture but differentiated N-substituent lipophilicity. The immediate commercial availability (47 mg for the benzyl analog vs. inquiry-based supply for the cyclooctyl analog through AbMole) also differs .

Screening library Hit identification Chemical diversity

N-Cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide: Highest-Confidence Application Scenarios Based on Available Evidence


Scaffold-Hopping Follow-Up After Indol-3-yl-Oxadiazole CB1 Agonist Screening

Research groups that have identified hits from indol-3-yl-oxadiazole CB1 agonist programs (e.g., the series reported by Moloney et al. 2008 [1] or Kiyoi et al. 2011 [2]) may prioritize this compound as a regioisomeric scaffold-hop to the indol-6-yl attachment. The repositioned indole NH may alter receptor subtype selectivity or reduce off-target interactions at the CB2 receptor, though direct selectivity data are absent and would need to be experimentally determined.

Lipophilicity-Driven CNS Penetration Screening Cascade

The cyclooctyl substituent confers higher predicted logP than the benzyl analog (Section 3, Evidence Item 1), positioning this compound as a candidate for CNS-targeted screening cascades where elevated lipophilicity correlates with improved blood-brain barrier penetration. This compound may be selected over the N-benzyl analog (logP 3.8) when the screening objective prioritizes CNS exposure, though P-gp efflux liability should be assessed in parallel.

ChemBridge CORE Library Diversity Expansion for Kinase or GPCR Panels

As part of the ChemBridge CORE library, this compound contributes scaffold diversity to screening decks targeting kinases or GPCRs [1][2]. Its indole-oxadiazole hybrid scaffold is structurally distinct from more common benzimidazole- or pyrazolo-pyrimidine-based kinase inhibitor scaffolds, offering a complementary chemotype for hit identification in panels where existing library coverage is dominated by ATP-mimetic heterocycles.

Negative Control or Counterscreen Compound Design for Indol-3-yl-Oxadiazole Programs

Given the 2.4 Å shift in the indole NH position relative to the indol-3-yl series (Section 3, Evidence Item 3), this compound may serve as a matched molecular pair negative control in CB1 or related GPCR assays. If the indol-3-yl analog is active and the indol-6-yl analog is inactive or weakly active, this provides pharmacophore validation that the indole NH position is critical for target engagement.

Quote Request

Request a Quote for N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.